
3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key step in many of these reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
The chemical compound 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, due to its complex structure, plays a significant role in the synthesis of various heterocycles and derivatives with potential applications in medicinal chemistry and material science. Research into similar compounds has led to developments in antimicrobial agents, photophysicochemical properties enhancements, and the creation of new insecticides and photosensitizers.
Antimicrobial Activity : Studies have explored the synthesis of new heterocycles based on sulfonamide derivatives, demonstrating significant antimicrobial activities. These compounds, through their innovative structural modifications, show promise in the development of novel antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Photophysicochemical Enhancements : Research into zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents has shed light on their spectroscopic and photophysical properties. These compounds, particularly noted for their photosensitizing abilities, are suitable for photocatalytic applications, highlighting their potential in material science and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Insecticidal Applications : Derivatives of pyridine, through the synthesis and toxicity studies against specific pests, have demonstrated potent insecticidal activities. This research paves the way for the development of new, more effective insecticides with specific targeting capabilities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Photosensitizer Development for Photodynamic Therapy : The synthesis and characterization of new zinc(II) phthalocyanines substituted with benzenesulfonamide units have shown these compounds to be potential candidates for photodynamic therapy. Their solubility, fluorescence, and singlet oxygen production capabilities make them suitable for cancer treatment applications (Öncül, Öztürk, & Pişkin, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRIMVUHLGPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
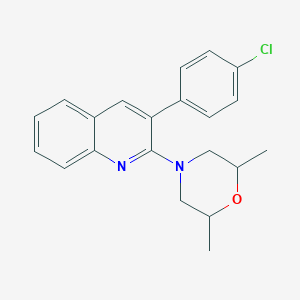
![N-(diphenylmethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2675195.png)
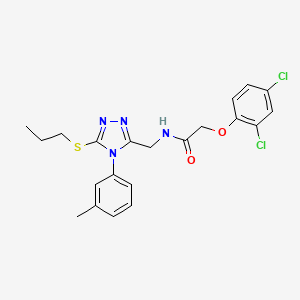
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)
![4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2675198.png)
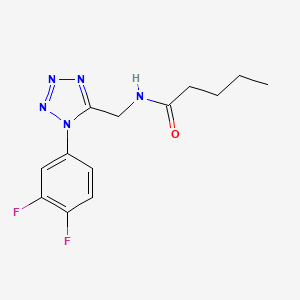
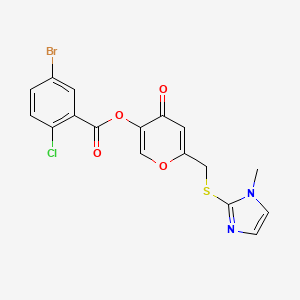
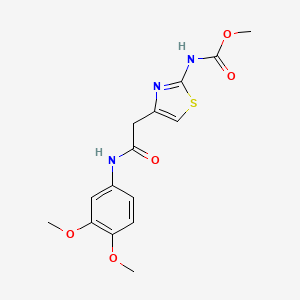

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)
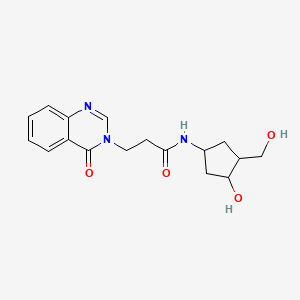

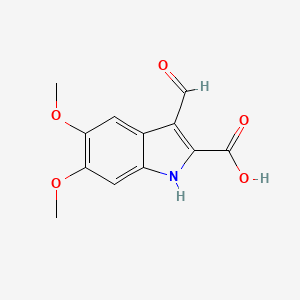
![N-(2,4-dimethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2675215.png)
